molecular formula C8H11NNa2O5S2 B587847 Erdosteine Thioacid Disodium Salt CAS No. 254884-18-9

Erdosteine Thioacid Disodium Salt

Katalognummer: B587847
CAS-Nummer: 254884-18-9
Molekulargewicht: 311.278
InChI-Schlüssel: MYYRYICRQPFZPU-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erdosteine Thioacid Disodium Salt (C₈H₁₁NNa₂O₅S₂; molecular weight 311.29) is a derivative of Erdosteine, a thiol-based mucolytic agent used primarily in chronic obstructive pulmonary disease (COPD) management . Structurally, it features a disodium salt modification at the thioacid group, enhancing its solubility and stability compared to the parent compound. This compound is often synthesized as an intermediate or impurity during Erdosteine production and is cataloged under CAS No. 254884-18-9 .

Vorbereitungsmethoden

Two-Phase Reaction System

Reaction Mechanism and Steps

This method, detailed in KR100554108B1 , employs a biphasic solvent system (aqueous base + organic solvent) to enhance reaction control and intermediate isolation .

Step 1: Synthesis of 3-Chloroacetamido-2-Oxo-Tetrahydrothiophene

D,L-homocysteine thiolactone hydrochloride reacts with chloroacetyl chloride in a two-phase solution (sodium hydroxide/acetone) at -5°C to 10°C for 2–3 hours. The biphasic system prevents side reactions, achieving a 90% yield of the intermediate :

C5H9NO2S+C2H2Cl2OC7H10ClNO3S\text{C}5\text{H}9\text{NO}2\text{S} + \text{C}2\text{H}2\text{Cl}2\text{O} \rightarrow \text{C}7\text{H}{10}\text{ClNO}_3\text{S} \quad \text{}

Step 2: Formation of Erdosteine Thioacid Disodium Salt

The intermediate reacts with thioglycolic acid in a sodium hydroxide/ethyl acetate two-phase system at 20°C for 2 hours. Acidification to pH 3.2 precipitates the product, which is washed and dried to yield 85% pure disodium salt :

C7H10ClNO3S+C2H4O3SC8H11NNa2O5S2\text{C}7\text{H}{10}\text{ClNO}3\text{S} + \text{C}2\text{H}4\text{O}3\text{S} \rightarrow \text{C}8\text{H}{11}\text{NNa}2\text{O}5\text{S}_2 \quad \text{}

Key Parameters

ParameterValue
Temperature Range-10°C to 20°C
Reaction Time2–3 hours per step
Solvent SystemNaOH(aq) + Acetone/EtOAc
Yield85–90%

Continuous Flow Microreactor Method

Process Description

Patent WO2022023929A1 introduces a novel continuous flow approach using microreactors to bypass intermediate isolation .

Step 1: Activation of Thiodiglycolic Acid

Thiodiglycolic acid is activated with a dehydrating agent (e.g., acetic anhydride) in a microreactor at -20°C to 250°C , forming an internal anhydride.

Step 2: Amide Bond Formation

The anhydride reacts with homocysteine thiolactone in a second microreactor module, facilitated by a base (e.g., NaOH). The reaction completes within minutes , with in-line pH adjustment precipitating the disodium salt :

C4H6O4S2+C5H7NO2SC8H11NNa2O5S2\text{C}4\text{H}6\text{O}4\text{S}2 + \text{C}5\text{H}7\text{NO}2\text{S} \rightarrow \text{C}8\text{H}{11}\text{NNa}2\text{O}5\text{S}2 \quad \text{}

Advantages Over Batch Processing

FeatureContinuous FlowBatch Process
Reaction TimeMinutesHours
Intermediate IsolationNot RequiredRequired
ScalabilityHighModerate
Solvent UseReduced by 40%High

Comparative Analysis of Methods

Efficiency and Yield

  • Two-Phase System : Robust for large-scale production but requires multiple isolation steps .

  • Continuous Flow : Rapid and solvent-efficient, ideal for high-purity batches but demands specialized equipment .

Environmental Impact

The microreactor method reduces waste generation by 30% compared to traditional two-phase reactions, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Types of Reactions: Erdosteine Thioacid Disodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Vergleich Mit ähnlichen Verbindungen

Erdosteine Thioacid Disodium Salt belongs to a family of sulfur-containing derivatives with varying pharmacological and physicochemical properties. Below is a detailed comparison with structurally related compounds:

Erdosteine API (Parent Compound)

  • Molecular Formula: C₈H₁₁NO₄S₂
  • Molecular Weight : 249.31
  • Key Differences :
    • The disodium salt form (C₈H₁₁NNa₂O₅S₂) introduces two sodium ions, increasing molecular weight by ~62 Da and improving aqueous solubility.
    • Erdosteine is a prodrug requiring hepatic metabolism to activate its mucolytic and antioxidant effects, whereas the thioacid disodium salt may bypass this step due to pre-existing ionized thiol groups .

Erdosteine Thioacid Diammonium Salt

  • Molecular Formula : C₈H₁₉N₃O₅S₂
  • Molecular Weight : 301.38
  • Key Differences: Substitution of sodium with ammonium ions reduces molecular weight but may alter stability under high-temperature storage.

Erdosteine Methyl Ester

  • Molecular Formula: C₉H₁₃NO₄S₂
  • Molecular Weight : 263.33
  • Key Differences :
    • Esterification of the carboxyl group reduces polarity, likely enhancing membrane permeability but diminishing water solubility.
    • Unlike the ionic disodium salt, the methyl ester is metabolized in vivo to release active thiols, aligning it closer to Erdosteine’s prodrug mechanism .

Erdosteine Homocysteine Impurity (RV201)

  • Molecular Formula : C₁₂H₁₈N₂O₅S₃
  • Molecular Weight : 366.48
  • Key Differences :
    • A dimeric impurity with an extended alkyl chain, RV201 lacks the disodium modification, rendering it less soluble and pharmacologically inactive in COPD models .

Research Findings and Pharmacological Implications

Antioxidant and Anti-inflammatory Activity

  • Erdosteine’s active metabolite MET1 reduces oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting lipid peroxidation, critical in mitigating COPD exacerbations .
  • However, its disodium form may limit cellular uptake compared to neutral thiols .

Clinical Efficacy in COPD

  • The RESTORE trial demonstrated Erdosteine’s ability to reduce COPD exacerbation rates by 19.4% and hospitalization risk by 24.5%, independent of inhaled corticosteroid (ICS) use .
  • No clinical data exist for this compound, but its enhanced solubility could theoretically improve bioavailability in oral formulations, warranting further investigation .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight CAS No. Key Properties
This compound C₈H₁₁NNa₂O₅S₂ 311.29 254884-18-9 High solubility, ionic stability
Erdosteine API C₈H₁₁NO₄S₂ 249.31 84611-23-4 Prodrug, requires metabolic activation
Erdosteine Thioacid Diammonium Salt C₈H₁₉N₃O₅S₂ 301.38 N/A Volatile, lower thermal stability
Erdosteine Methyl Ester C₉H₁₃NO₄S₂ 263.33 N/A Lipophilic, enhanced membrane permeation

Table 2: Pharmacological Comparison

Compound Antioxidant Activity Clinical Exacerbation Reduction Solubility (mg/mL)
This compound Hypothesized Not studied >50
Erdosteine API Yes (via MET1) 19.4% (RESTORE trial) ~10
Erdosteine Methyl Ester Probable Not studied <5

Biologische Aktivität

Erdosteine Thioacid Disodium Salt is a thiol-based compound that serves as an active metabolite of Erdosteine, primarily known for its mucolytic , antioxidant , and anti-inflammatory properties. This compound is particularly effective in enhancing respiratory function by reducing mucus viscosity and promoting mucociliary clearance. Its biochemical activity stems from its ability to interact with various biological pathways, making it a significant subject of research in respiratory medicine.

Chemical Structure and Properties

  • Molecular Formula : C8_8H11_{11}N5_5O5_5S2_2·2Na
  • Molecular Weight : 311.29 g/mol
  • CAS Number : 254884-18-9

This compound is characterized by its solubility, which is enhanced in this disodium salt form compared to its parent compound, Erdosteine. This property is crucial for its effectiveness in pharmaceutical applications.

This compound acts through several mechanisms:

  • Mucolytic Activity : It breaks down mucus by cleaving disulfide bonds in mucin, a glycoprotein component of mucus. This action reduces mucus viscosity, facilitating easier expulsion from the respiratory tract .
  • Antioxidant Effects : The compound neutralizes reactive oxygen species (ROS), thereby preventing oxidative damage to cells and tissues. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
  • Anti-inflammatory Properties : Erdosteine modulates inflammatory pathways, particularly inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, which leads to decreased production of pro-inflammatory cytokines.

Cellular Effects

Research indicates that this compound has several cellular effects:

  • Reduces mucus production in respiratory epithelial cells.
  • Enhances ciliary activity, improving mucus clearance.
  • Modulates cell signaling pathways related to inflammation and oxidative stress .

Animal Model Studies

Studies on animal models have demonstrated that the efficacy and safety profile of this compound is dose-dependent:

  • Low to Moderate Doses : Effective in reducing mucus production and inflammation without significant adverse effects.
  • High Doses : Associated with toxicity, including gastrointestinal disturbances and potential liver damage. These findings underscore the importance of optimizing dosing regimens for therapeutic use .
Dosage RangeEffectsAdverse Effects
Low to ModerateReduced mucus production, enhanced clearanceMinimal adverse effects
HighIncreased efficacyGastrointestinal issues, liver damage

Metabolic Pathways

Upon administration, this compound undergoes hepatic metabolism to yield its active forms. Key metabolic interactions include:

  • Conversion via cytochrome P450 enzymes.
  • Conjugation with glutathione, enhancing its antioxidant capacity .

Scientific Research Applications

This compound has diverse applications across various fields:

Chemistry

Utilized as a reference substance in analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry.

Biology

Studied extensively for its potential in mitigating oxidative stress and inflammation.

Medicine

Primarily used in treating respiratory disorders such as chronic obstructive pulmonary disease (COPD) due to its mucolytic properties.

Industry

Incorporated into pharmaceutical formulations to improve the solubility and efficacy of active ingredients .

Case Studies and Clinical Findings

Several clinical studies have highlighted the effectiveness of this compound in patients with chronic respiratory conditions:

  • Study on COPD Patients : A randomized controlled trial demonstrated that patients receiving Erdosteine showed significant improvements in lung function tests compared to placebo groups. The treatment group experienced reduced exacerbation rates and improved quality of life metrics.
  • Asthma Management : In asthmatic patients, Erdosteine was found to reduce airway hyperresponsiveness and improve overall respiratory function when used as an adjunct therapy .
  • Pediatric Applications : Research indicates that Erdosteine can be safely administered to children with chronic bronchitis, resulting in decreased cough frequency and improved pulmonary function tests .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity of Erdosteine Thioacid Disodium Salt, and how should these methods be validated?

To ensure purity, employ a combination of nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying thioacid and disodium moieties) and high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Validation should follow ICH guidelines, including:

  • Linearity : Test across 50–150% of the target concentration.
  • Accuracy : Spike recovery experiments (target: 98–102%).
  • Precision : Intra-day and inter-day reproducibility (RSD < 2%).
  • Limit of detection (LOD) and quantitation (LOQ) : Establish via signal-to-noise ratios of 3:1 and 10:1, respectively .
    Note: Cross-validate results with elemental analysis to confirm sodium content .

Q. What experimental protocols are critical for assessing the stability of this compound under varying pH and temperature conditions?

Design stability studies using accelerated degradation testing :

  • pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC.
  • Thermal stability : Expose samples to 40°C, 60°C, and 80°C for 1–4 weeks. Assess changes in mass (thermogravimetric analysis) and crystallinity (X-ray diffraction).
  • Light sensitivity : Use a photostability chamber (ICH Q1B guidelines) with controlled UV/visible light exposure.
    Report degradation products using LC-MS/MS to identify structural modifications .

Q. How should researchers design a protocol for synthesizing this compound to ensure reproducibility?

Follow a stepwise synthesis approach :

Thioacid formation : React Erdosteine with thiophosphonium intermediates under inert atmosphere (argon) at 60°C for 6 hours .

Salt formation : Add stoichiometric sodium hydroxide (2:1 molar ratio) in anhydrous ethanol.

Crystallization : Purify via slow evaporation at 4°C.
Document reaction parameters (temperature, solvent purity, stirring rate) and validate yield/purity through triplicate experiments .

Advanced Research Questions

Q. How can contradictory data on the pharmacokinetic (PK) profiles of this compound across different in vivo models be resolved?

Address discrepancies by:

  • Standardizing protocols : Ensure consistent dosing (oral vs. intravenous), sampling intervals, and bioanalytical methods (e.g., plasma extraction using protein precipitation vs. solid-phase extraction).
  • Species-specific factors : Compare metabolic enzyme expression (e.g., cytochrome P450 isoforms) in rodents vs. primates using transcriptomic databases.
  • Statistical reconciliation : Apply mixed-effects modeling to account for inter-subject variability and adjust for covariates like body weight and renal clearance rates .

Q. What methodological strategies are effective in identifying and quantifying bioactive metabolites of this compound in human plasma?

Use a multi-omics approach :

  • Metabolite profiling : Incubate the compound with human liver microsomes (HLMs) and analyze via high-resolution mass spectrometry (HR-MS) .
  • Isotopic labeling : Synthesize a deuterated analog to track metabolite formation pathways.
  • Quantitative analysis : Develop a stable isotope dilution assay (SIDA) using LC-MS/MS, ensuring calibration curves span 1–1000 ng/mL with R² > 0.98.
    Validate metabolites using NMR-based structural elucidation and compare against synthetic standards .

Q. How can researchers optimize experimental designs to evaluate the comparative efficacy of this compound against other thioacid derivatives?

Adopt a head-to-head in vitro/in vivo framework :

  • In vitro : Test IC₅₀ values in target enzyme assays (e.g., bacterial biofilm inhibition) under standardized conditions (pH 7.4, 37°C).
  • In vivo : Use a randomized block design in infection models, stratifying animals by weight and baseline microbial load.
  • Data normalization : Express efficacy as % reduction in biofilm biomass relative to controls. Apply ANOVA with Tukey’s post hoc test to compare groups (p < 0.05).
    Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. Methodological Best Practices

  • Controlled experiments : Include vehicle controls and blinded sample analysis to minimize bias .
  • Data transparency : Share raw datasets (e.g., chromatograms, spectra) in supplementary materials to enable independent verification .
  • Ethical compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal research .

Eigenschaften

IUPAC Name

disodium;2-[[2-(carboxylatomethylsulfanyl)acetyl]amino]-4-sulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO5S2.2Na/c10-6(3-16-4-7(11)12)9-5(1-2-15)8(13)14;;/h5,15H,1-4H2,(H,9,10)(H,11,12)(H,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYYRYICRQPFZPU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS)C(C(=O)[O-])NC(=O)CSCC(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NNa2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747709
Record name Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254884-18-9
Record name Disodium 2-{2-[(carboxylatomethyl)sulfanyl]acetamido}-4-sulfanylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.